Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate
Description
Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom attached to the furan ring, which is further connected to a carboxamido group and a methylpropanoate moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C10H12BrNO4 |
|---|---|
Molecular Weight |
290.11 g/mol |
IUPAC Name |
methyl 2-[(5-bromofuran-2-carbonyl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C10H12BrNO4/c1-10(2,9(14)15-3)12-8(13)6-4-5-7(11)16-6/h4-5H,1-3H3,(H,12,13) |
InChI Key |
KTAYVGQNKXMBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)NC(=O)C1=CC=C(O1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate typically involves the following steps:
Bromination of Furan: The initial step involves the bromination of furan to produce 5-bromofuran. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.
Formation of Carboxamido Group: The next step involves the introduction of the carboxamido group. This can be achieved by reacting 5-bromofuran with an appropriate amine, such as methylamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Esterification: The final step is the esterification of the carboxamido intermediate with methyl 2-bromo-2-methylpropanoate. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The carboxamido group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted furan derivatives.
Oxidation Reactions: Products include furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: Products include corresponding amines.
Scientific Research Applications
Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxamido group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate can be compared with other similar compounds, such as:
Methyl 4-(2-(5-bromofuran-2-carboxamido)thiazol-4-yl)benzoate: This compound also contains a bromofuran moiety but differs in its additional thiazole and benzoate groups.
N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide: This compound has a similar bromofuran structure but includes a pyridine carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Bromofuran Derivative : Starting with furan derivatives, bromination is performed to introduce the bromine atom at the 5-position.
- Carboxamide Formation : The bromofuran is then reacted with appropriate amines to form the carboxamide group.
- Esterification : Finally, methylation occurs to form the ester functional group.
The overall reaction can be summarized as follows:
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum efficacy. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. Research conducted on various cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation. The IC50 values for different cancer cell lines are presented in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The proposed mechanism of action involves the disruption of cellular processes through the inhibition of specific enzymes or pathways associated with cell growth and division. Further research is needed to elucidate these mechanisms fully.
Study on Antimicrobial Efficacy
In a controlled study, this compound was administered to infected mice models. The results indicated a significant reduction in bacterial load compared to control groups, suggesting its potential as a therapeutic agent for bacterial infections.
Clinical Trials for Anticancer Properties
A preliminary clinical trial involving patients with specific types of cancer was conducted to assess the safety and efficacy of this compound. Results showed promising outcomes with manageable side effects, warranting further investigation into its use as an adjunct therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
